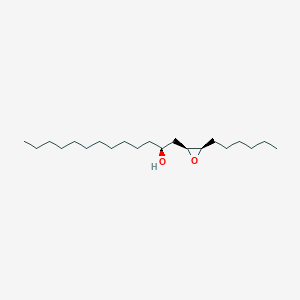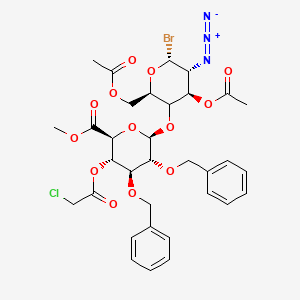
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is a chiral compound with a complex structure It features an oxirane ring and a long aliphatic chain, making it an interesting subject for various chemical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the Sharpless epoxidation, which uses a chiral catalyst to convert an allylic alcohol into an epoxide. The reaction conditions often include the use of titanium tetraisopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Strong nucleophiles like sodium azide or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or acids, while reduction typically produces diols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme mechanisms and stereoselective processes. Its chiral nature makes it a valuable tool for understanding how enzymes interact with different stereoisomers.
Medicine
The compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules in a stereospecific manner can lead to the discovery of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism by which (S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol exerts its effects involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,7R)-3,7-Dimethyltridecan-2-ol
- (2S,3R,7S)-3,7-Dimethylpentadecan-2-ol
Uniqueness
(S)-1-((2S,3R)-3-hexyloxiran-2-yl)tridecan-2-ol is unique due to its specific stereochemistry and the presence of an oxirane ring. This combination of features distinguishes it from other similar compounds and contributes to its unique reactivity and applications.
Propiedades
Fórmula molecular |
C21H42O2 |
|---|---|
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S,3R)-3-hexyloxiran-2-yl]tridecan-2-ol |
InChI |
InChI=1S/C21H42O2/c1-3-5-7-9-10-11-12-13-14-16-19(22)18-21-20(23-21)17-15-8-6-4-2/h19-22H,3-18H2,1-2H3/t19-,20+,21-/m0/s1 |
Clave InChI |
DDJZJWBZHWTMIO-HBMCJLEFSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H](C[C@H]1[C@H](O1)CCCCCC)O |
SMILES canónico |
CCCCCCCCCCCC(CC1C(O1)CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3S,4R,5R,6S)-2-{[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-yl]oxy}-6-(hydroxymethyl)oxane-2,3,4,5-tetrol](/img/structure/B11827057.png)



![2-[5-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11827080.png)
![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3,6-dioxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11827096.png)

![(E)-4-[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B11827110.png)
![(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11827114.png)
